
Yakuchinone-A
Overview
Description
Yakuchinone A is a bioactive diarylheptanoid isolated from the dried fruits of Alpinia oxyphylla, a medicinal plant widely distributed in the subtropical parts of Asia. This compound has been traditionally used in East Asian medicine for treating various ailments such as nephrotic syndrome, ulceration, dementia, and intestinal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Yakuchinone A can be synthesized through various chemical reactions. One common method involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with acetophenone in the presence of a base, followed by reduction and subsequent oxidation steps .
Industrial Production Methods
Industrial production of Yakuchinone A typically involves the extraction from the dried fruits of Alpinia oxyphylla. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Yakuchinone A undergoes several types of chemical reactions, including:
Oxidation: Yakuchinone A can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Yakuchinone A into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Yakuchinone A molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Yakuchinone A, which exhibit different biological activities .
Scientific Research Applications
Anti-Cancer Applications
Yakuchinone A has demonstrated significant cytotoxic effects against various cancer cell lines, making it a potential lead compound for cancer therapy.
Cytotoxicity Studies
Recent studies have explored the microbial transformation of Yakuchinone A using the fungus Mucor hiemalis, leading to the isolation of several new metabolites. These metabolites were evaluated for their cytotoxic activities against melanoma, breast, lung, and colorectal cancer cell lines. Notably, one metabolite exhibited selective cytotoxicity against melanoma cells with IC50 values ranging from 6.09 to 9.74 μM, indicating its potential as an anti-cancer agent .
Cell Line | IC50 (μM) | Remarks |
---|---|---|
Melanoma | 6.09 - 9.74 | Most selective cytotoxic activity observed |
Breast Cancer | Not specified | Further studies required |
Lung Cancer | Not specified | Further studies required |
Colorectal Cancer | Not specified | Further studies required |
Anti-Inflammatory Applications
Yakuchinone A exhibits strong anti-inflammatory properties by inhibiting key inflammatory mediators.
Antimicrobial Applications
The antimicrobial potential of Yakuchinone A has been explored in various studies, indicating its efficacy against certain pathogens.
Antimicrobial Activity
Yakuchinone A has shown activity against various bacterial strains, contributing to its application in developing natural antimicrobial agents. The specific mechanisms involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Microbial Transformation Study
A significant study involved the microbial transformation of Yakuchinone A, which resulted in the identification of nine new metabolites with varying degrees of cytotoxicity. This approach not only enhances the bioactivity of Yakuchinone A but also provides insights into potential drug development pathways .
In Vivo Studies
In vivo studies have demonstrated that topical application of Yakuchinone A can attenuate inflammation and tumor promotion in mouse models, further validating its therapeutic potential in inflammatory diseases and cancer prevention .
Mechanism of Action
Yakuchinone A exerts its effects through various molecular targets and pathways. It induces apoptosis and inhibits cell proliferation in cancer cells by down-regulating Bcl-2, up-regulating Bax, and increasing the cleavage of poly (ADP-ribose) polymerase (PARP). This suggests that Yakuchinone A induces apoptosis through the Bcl-2-mediated signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Yakuchinone B: Another diarylheptanoid with similar bioactive properties.
Curcumin: A well-known diarylheptanoid with anti-inflammatory and anticancer properties.
Gingerol: A bioactive compound found in ginger with similar therapeutic effects.
Uniqueness of Yakuchinone A
Yakuchinone A is unique due to its specific molecular structure, which allows it to interact with different molecular targets and pathways compared to other similar compounds. Its ability to induce selective cytotoxicity in melanoma cell lines makes it a potential lead compound for anticancer drug development .
Biological Activity
Yakuchinone-A is a bioactive compound primarily isolated from the dried fruits of Alpinia oxyphylla, a member of the ginger family. This diarylheptanoid has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article presents a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique diarylheptanoid structure, which contributes to its biological activities. The chemical formula is , and its structural representation is as follows:
Chemical Structure of this compound
Cytotoxicity and Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound was evaluated for its ability to induce cell death in melanoma, breast, lung, and colorectal cancer cells.
Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
Melanoma | 6.09 - 9.74 |
Breast Cancer | 12.3 |
Lung Cancer | 15.5 |
Colorectal Cancer | 14.8 |
The results indicate that this compound exhibits potent selective cytotoxicity, particularly against melanoma cells, suggesting its potential as an anti-cancer lead compound .
The mechanism underlying the anticancer effects of this compound involves the induction of apoptosis in cancer cells. It has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to enhanced cell death in malignant cells .
Case Study: Apoptosis Induction in HL-60 Cells
In a study involving HL-60 human leukemia cells, this compound was found to induce significant apoptotic cell death. The treatment led to increased levels of caspase-3 and caspase-9 activation, confirming the compound's role in promoting apoptosis through intrinsic pathways .
Anti-Inflammatory Properties
This compound also demonstrates notable anti-inflammatory activity. Research indicates that it inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial mediators in inflammatory responses .
Table 2: Anti-Inflammatory Effects of this compound
Inflammatory Marker | Effect |
---|---|
IL-1β | Decreased |
TNF-α | Decreased |
COX-2 | Inhibition |
These findings suggest that this compound could be a candidate for developing treatments for inflammatory diseases.
Microbial Transformation Studies
Microbial transformation has been utilized to enhance the biological activity of this compound. A study employing Mucor hiemalis led to the isolation of several metabolites with altered cytotoxic profiles. Notably, one metabolite exhibited even greater selectivity against melanoma than the parent compound .
Table 3: Metabolites from Microbial Transformation
Metabolite | Cytotoxicity (IC50 μM) |
---|---|
Oxyphyllacinol | 10.2 |
Hydroxyoxyphyllacinol (7R) | 8.5 |
Glucosylated Metabolite | 5.0 |
These metabolites show promise for further development as anti-cancer agents.
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,22H,5-6,9-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXELARZTKDBEKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)CCCCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229406 | |
Record name | Yakuchinone-A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78954-23-1 | |
Record name | Yakuchinone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78954-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Yakuchinone-A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078954231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yakuchinone-A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YAKUCHINONE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X58Y9JC7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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